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Compound of Interest

Compound Name: 1-Methyl-6-methoxyisoquinolinol

CAS No.: 140683-35-8

Cat. No.: B1146419

Get Quote

Executive Summary & Structural Definition
1-Methyl-6-methoxyisoquinolinol (CAS: 140683-35-8) presents a unique nomenclature

challenge that defines the scope of this theoretical study. In the context of isoquinoline

chemistry, the suffix "-ol" at position 1, combined with a 1-methyl substitution, identifies this

molecule as the pseudo-base (hemiaminal) form of the 6-methoxy-1-methylisoquinolinium

cation.

This guide focuses on the theoretical characterization of this pseudo-base equilibrium, a pivotal

mechanism governing the lipophilicity, bioavailability, and reactivity of quaternary isoquinoline

drugs.
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Species
Structure
Description

Electronic State Relevance

Cationic Form

1-Methyl-6-

methoxyisoquinoliniu

m

Aromatic, Charged

(+1), Planar

Water-soluble,

bioactive core.

Pseudo-base (Target)

1-Hydroxy-1-methyl-6-

methoxy-1,2-

dihydroisoquinoline

Non-aromatic

(heterocyclic ring),

Neutral, Chiral (C1)

Lipophilic, crosses

BBB, prodrug form.

Open Tautomer
Amino-

aldehyde/ketone form

Acyclic chain (rare in

this scaffold)

Transient

intermediate.

Computational Methodology Pipeline
To ensure high-fidelity predictions, we employ a composite workflow integrating Density

Functional Theory (DFT) for electronic structure and Molecular Dynamics (MD) for stability

profiling.

Theory Level & Basis Sets[1][2][3]
Geometry Optimization:DFT / B3LYP / 6-311++G(d,p)

Rationale: The B3LYP hybrid functional provides a balanced description of organic bond

lengths. The 6-311++G(d,p) basis set includes diffuse functions essential for describing

the lone pairs on Oxygen and Nitrogen, as well as the anionic character of the transition

states.

Solvation Model:PCM (Polarizable Continuum Model)

Solvents: Water (

) for cationic stability; Chloroform (

) for pseudo-base stability.

Frequency Analysis: Required to confirm global minima (NIMAG=0) and calculate Zero-Point

Energy (ZPE).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146419?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow Visualization
The following diagram outlines the logical flow for the theoretical characterization of the cation-

pseudobase equilibrium.
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Figure 1: Computational workflow for structural and reactive profiling.
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The conversion from the isoquinolinium cation to the pseudo-base involves a hybridization

change at C1 from

to

.

Bond Lengths:

C1-N2 Bond: Predicted to elongate from ~1.34 Å (aromatic partial double bond) in the

cation to ~1.46 Å (single bond) in the pseudo-base.

C1-O(Hydroxyl): Formation of a new bond (~1.41 Å).

Chirality: The pseudo-base possesses a chiral center at C1. Theoretical studies must

calculate both R and S enantiomers. While energetically degenerate in achiral environments,

their interaction with chiral protein targets (e.g., enzymes) will differ.

Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap (

) serves as a global reactivity descriptor.

Descriptor Cation (Water)
Pseudo-base
(CHCl3)

Interpretation

HOMO Location
Benzene ring

(Methoxy donor)

Nitrogen lone pair /

Benzene

Pseudo-base is a

better nucleophile.

LUMO Location
Pyridinium ring

(C1/N2)
Delocalized Cation C1 is highly

electrophilic.

(eV) ~3.5 - 4.0 eV ~5.0 - 5.5 eV

Cation is softer/more

reactive; Pseudo-base

is harder/stable.

Molecular Electrostatic Potential (MEP)[4]
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Cation: Shows a strong positive electrostatic potential region localized over the pyridinium

ring, specifically at C1, driving the nucleophilic attack by

.

Pseudo-base: The MEP surface reveals a negative potential region on the Oxygen of the

newly formed -OH group and the methoxy oxygen, serving as hydrogen bond acceptors.

Spectroscopic Fingerprinting (Validation)
To validate theoretical models against experimental data, we calculate key spectroscopic

markers.[1][2]

NMR Shift Prediction (GIAO Method)
The formation of the pseudo-base is most easily tracked by

and

NMR.

Protocol:DFT / B3LYP / 6-311++G(d,p) // GIAO (Gauge-Independent Atomic Orbital)

Reference: TMS (Tetramethylsilane) calculated at the same level.

Nucleus / Position
Cation Shift (

ppm)

Pseudo-base Shift (

ppm)
Diagnostic Change

(C1-Methyl) 2.8 - 3.2 (Deshielded) 1.4 - 1.6 (Shielded)
Upfield shift due to

loss of aromaticity.

(C1)

155 - 165 (

)

80 - 90 (

, Hemiaminal)

Primary Confirmation

Signal

(C1-OH) N/A 4.5 - 6.0 (Broad)
Appearance of

exchangeable proton.

In Silico Pharmacokinetics & Docking
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ADMET Profiling
The cation-pseudobase equilibrium acts as a "molecular switch" for bioavailability.

Lipophilicity (LogP):

Cation: LogP < 0 (Hydrophilic, poor BBB penetration).

Pseudo-base: LogP

2.0 - 2.5 (Lipophilic, good BBB penetration).

Mechanism: In the blood (pH 7.4), the equilibrium allows a fraction of the lipophilic pseudo-

base to cross the blood-brain barrier. Once in the acidic environment of the brain or

lysosomes, it may revert to the bioactive cation.

Molecular Docking: Target Hypothesis
Isoquinoline derivatives are classic scaffolds for Acetylcholinesterase (AChE) and Monoamine

Oxidase B (MAO-B) inhibition.

Target: Human AChE (PDB ID: 4EY7).

Grid Box: Centered on the Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS).

Protocol:

Ligand Prep: Minimize the Pseudo-base (neutral) and Cation (charged) forms separately.

Docking Engine: AutoDock Vina.

Interaction Analysis: Look for

stacking (Trp286) and cation-

interactions (Trp86).
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Figure 2: Predicted interaction map within the Acetylcholinesterase active site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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